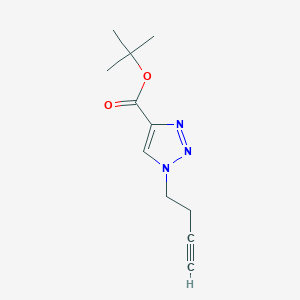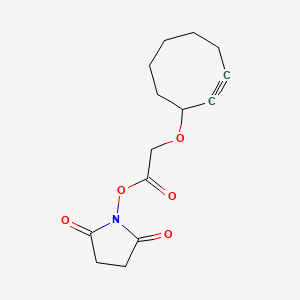
Methyl 6-amino-2-(trifluoromethyl)nicotinate
Descripción general
Descripción
Methyl 6-amino-2-(trifluoromethyl)nicotinate, also known as 6-amino-2-(trifluoromethyl)nicotinic acid methyl ester, is an organic compound belonging to the class of compounds known as carboxylic esters. It is a white crystalline solid with a melting point of 206-208°C and a boiling point of 300-301°C. It is soluble in water and ethanol, and insoluble in ether. Methyl 6-amino-2-(trifluoromethyl)nicotinate is used in a variety of scientific research applications, including biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Intermediates
A study reported the development of a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlighting its role as an intermediate in creating novel anti-infective agents. This synthesis employs a trifluoromethylation process that exemplifies the compound's importance in pharmaceutical research (Mulder et al., 2013).
Antibacterial Activity
Research into 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, prepared from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This underscores the potential of derivatives of methyl 6-amino-2-(trifluoromethyl)nicotinate in developing new antibacterial agents (Bheemanapalli et al., 2008).
Antimicrobial and Antifungal Properties
The creation of new 4-Thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole has been investigated for its antimicrobial and antifungal properties. This research highlights the compound's versatility in generating derivatives with potential use in treating microbial and fungal infections (Patel & Shaikh, 2010).
Material Science Applications
In material science, the synthesis of novel sulfonated thin-film composite nanofiltration membranes incorporating derivatives of nicotinic acid demonstrates the compound's utility in enhancing water filtration technologies. These membranes show improved water flux and dye rejection capabilities, indicating the role of methyl 6-amino-2-(trifluoromethyl)nicotinate derivatives in developing advanced filtration solutions (Liu et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 6-amino-2-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-3-5(12)13-6(4)8(9,10)11/h2-3H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBHWULALOWLPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-2-(trifluoromethyl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl 3-cyanoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1475005.png)



